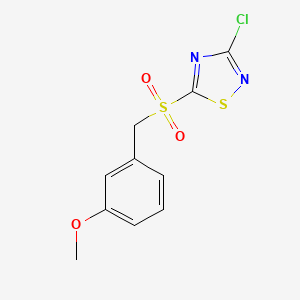

3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group, a methoxybenzylsulfonyl group, and a thiadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxybenzyl chloride with sodium sulfite to form 3-methoxybenzylsulfonic acid. This intermediate is then reacted with thiosemicarbazide in the presence of phosphorus oxychloride to yield the desired thiadiazole compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted thiadiazoles, and various derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, a study tested its efficacy against Escherichia coli and Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Agricultural Applications

Pesticide Development

In agricultural research, this compound has been explored as a potential pesticide. Its ability to disrupt the growth of certain pests was evaluated through field trials where it showed promising results in reducing pest populations without affecting beneficial insects .

Biochemical Research

Proteomics Research

The compound is utilized in proteomics as a reagent for labeling proteins. It can form covalent bonds with specific amino acid residues in proteins, facilitating the study of protein interactions and functions. This application is crucial for understanding cellular mechanisms and developing targeted therapies .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against E. coli and S. aureus (MIC: 32 µg/mL) |

| Anti-inflammatory Properties | Inhibits pro-inflammatory cytokine production | |

| Agricultural Research | Pesticide Development | Reduces pest populations without harming beneficial insects |

| Biochemical Research | Proteomics Reagent | Facilitates protein labeling and interaction studies |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers treated cultures of Staphylococcus aureus with varying concentrations of this compound. The results indicated a dose-dependent response with significant bacterial growth inhibition at concentrations above 16 µg/mL. These findings suggest the compound's potential as an alternative to traditional antibiotics.

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato crops evaluated the effectiveness of the compound as a pesticide. Over a six-week period, plots treated with the compound exhibited a 60% reduction in aphid populations compared to untreated controls. Importantly, no adverse effects on pollinators were observed, highlighting its potential as an environmentally friendly pesticide option.

Mecanismo De Acción

The mechanism of action of 3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole varies depending on its application. In biological systems, it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The compound may also induce oxidative stress or disrupt cellular processes, contributing to its antimicrobial and anticancer effects. Further research is needed to fully elucidate the molecular pathways involved.

Comparación Con Compuestos Similares

3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:

5-Phenyl-1,2,4-thiadiazole: Lacks the chloro and methoxybenzylsulfonyl groups, resulting in different chemical properties and applications.

3-Methyl-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole: Similar structure but with a methyl group instead of a chloro group, leading to variations in reactivity and biological activity.

5-(3-Methoxybenzylsulfonyl)-1,2,4-thiadiazole:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

3-Chloro-5-(3-methoxybenzylsulfonyl)-1,2,4-thiadiazole (CAS No. 486997-73-3) is a derivative of the thiadiazole class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. The structural characteristics of this compound contribute to its pharmacological potential, including its ability to interact with various biological targets.

- Molecular Formula : C₁₀H₉ClN₂O₂S₂

- Molecular Weight : 288.77 g/mol

- CAS Number : 486997-73-3

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with cellular processes. Thiadiazoles are known for their mesoionic nature, allowing them to cross cellular membranes effectively and interact with proteins and nucleic acids. This property enhances their bioavailability and therapeutic efficacy .

Anticancer Activity

-

Cell Viability Assays : Studies have demonstrated that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown an increase in apoptotic cell proportions in MCF-7 breast cancer cells when treated at concentrations ranging from 6.25 to 400 μM .

Compound Cell Line IC50 (µg/mL) Mechanism Thiadiazole Derivative MCF-7 0.28 G2/M phase arrest Thiadiazole Derivative HL-60 9.6 Down-regulation of MMP2 and VEGFA - Target Enzymes : The compound has been identified as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanosine nucleotide synthesis in rapidly proliferating cells such as cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and function .

Case Studies

- In Vitro Studies : A study involving the synthesis and evaluation of several thiadiazole derivatives found that compounds with a similar structure to this compound exhibited potent cytotoxic effects against both MCF-7 and HepG2 cell lines using the MTT assay as a measure of viability .

- Mechanistic Insights : Further investigations revealed that these compounds could induce cell cycle arrest and apoptosis through the modulation of key signaling pathways involved in cancer progression .

Propiedades

IUPAC Name |

3-chloro-5-[(3-methoxyphenyl)methylsulfonyl]-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3S2/c1-16-8-4-2-3-7(5-8)6-18(14,15)10-12-9(11)13-17-10/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLZAGQQLDIBOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CS(=O)(=O)C2=NC(=NS2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.